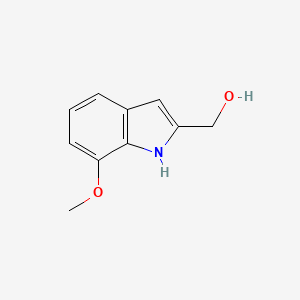

(7-methoxy-1H-indol-2-yl)methanol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(7-methoxy-1H-indol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-9-4-2-3-7-5-8(6-12)11-10(7)9/h2-5,11-12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXUQJNBVONMHOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 7 Methoxy 1h Indol 2 Yl Methanol and Cognate Indole Scaffolds

Established Reduction Protocols for (7-methoxy-1H-indol-2-yl)methanol Precursors

The transformation of carboxylic acid derivatives, such as esters, into primary alcohols is a fundamental process in organic synthesis. For the preparation of this compound, the reduction of its corresponding ester precursor is a common and effective strategy.

Lithium Aluminum Hydride Reduction of Ethyl 7-Methoxy-1H-indole-2-carboxylate

A well-established method for the synthesis of this compound involves the reduction of ethyl 7-methoxy-1H-indole-2-carboxylate using lithium aluminum hydride (LiAlH₄). chemicalbook.com This powerful reducing agent is highly effective in converting esters to primary alcohols. masterorganicchemistry.comyoutube.com

The reaction is typically carried out by dissolving ethyl 7-methoxy-1H-indole-2-carboxylate in an anhydrous solvent, such as tetrahydrofuran (B95107) (THF), and then adding LiAlH₄ at a reduced temperature, often 0 °C, before allowing the mixture to warm to room temperature. chemicalbook.com The reaction proceeds for several hours to ensure complete conversion. chemicalbook.com Upon completion, a careful workup procedure involving the sequential addition of water and sodium hydroxide (B78521) solution is performed to quench the excess hydride reagent and precipitate the aluminum salts, which can then be removed by filtration. chemicalbook.com The final product, this compound, is then isolated from the filtrate. chemicalbook.com

Table 1: Reaction Parameters for the LiAlH₄ Reduction of Ethyl 7-Methoxy-1H-indole-2-carboxylate

| Parameter | Value | Reference |

| Starting Material | Ethyl 7-methoxy-1H-indole-2-carboxylate | chemicalbook.com |

| Reagent | Lithium Aluminum Hydride (LiAlH₄) | chemicalbook.commasterorganicchemistry.com |

| Solvent | Tetrahydrofuran (THF) | chemicalbook.com |

| Initial Temperature | 0 °C | chemicalbook.com |

| Reaction Temperature | 25 °C | chemicalbook.com |

| Reaction Time | 3 hours | chemicalbook.com |

| Product | This compound | chemicalbook.com |

Regioselective Synthesis Strategies for Substituted Indoles

Achieving regiocontrol in the functionalization of the indole (B1671886) nucleus is a significant challenge in synthetic chemistry. The methoxy (B1213986) group in methoxyindoles can influence the site of electrophilic attack or metalation, making directed synthesis a key area of research. chim.itdocumentsdelivered.comoregonstate.edu

Directed Lithiation Approaches in Methoxyindoles

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heterocyclic compounds. wikipedia.orgresearchgate.netbaranlab.orgharvard.edu In this approach, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgresearchgate.net The methoxy group (–OCH₃) is recognized as a moderate directing group. researchgate.net

In the context of methoxyindoles, the methoxy group can direct lithiation to an adjacent carbon atom on the benzene (B151609) ring. wikipedia.org This allows for the introduction of various electrophiles at a specific position, a process that would be difficult to achieve through traditional electrophilic substitution methods, which often yield a mixture of isomers. The strength of the directing group and the reaction conditions, including the choice of alkyllithium base and solvent, are crucial factors in the success of DoM. baranlab.orguwindsor.ca The resulting aryllithium intermediate can then react with a suitable electrophile to introduce a desired substituent with high regioselectivity. wikipedia.org

Green Chemistry Principles Applied to Indole and Indolylmethanol Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally benign and sustainable processes. researchgate.netbridgew.edubridgew.edu This includes the use of alternative energy sources, such as microwaves, and novel solvent systems like ionic liquids. researchgate.netbeilstein-journals.orgtandfonline.com

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating a wide range of chemical reactions, including the synthesis of indoles and their derivatives. nih.govchemicaljournals.comnih.gov Microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and cleaner reactions compared to conventional heating methods. chemicaljournals.comnih.govsciforum.net

The application of MAOS has been reported for various classical indole syntheses, such as the Fischer, Madelung, and Bischler-Mohlau reactions. nih.gov For instance, the Madelung indole synthesis, which typically requires harsh conditions, has been successfully performed under solvent-free conditions using microwave irradiation, offering a greener alternative. sciforum.net Microwave heating has also been employed in palladium-catalyzed intramolecular cyclizations to form functionalized indoles with high efficiency and regioselectivity. mdpi.com The synthesis of various heterocyclic compounds, including carbazole (B46965) derivatives, has also been shown to be more efficient under microwave irradiation compared to conventional methods. nih.gov The use of water as a solvent in microwave-assisted reactions further enhances the green credentials of this technology. researchgate.netnih.gov

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of 1,2,3-triazole-based carbazole derivatives

| Method | Reaction Time | Yield | Reference |

| Conventional | Longer | 64-94% | nih.gov |

| Microwave-Assisted | Shorter | 72-96% | nih.gov |

Ionic Liquid Mediated Reactions

Ionic liquids (ILs) are salts with low melting points that are gaining attention as environmentally friendly alternatives to volatile organic solvents. openmedicinalchemistryjournal.comresearchgate.netresearchgate.net Their unique properties, such as low vapor pressure, high thermal stability, and recyclability, make them attractive media for chemical reactions. researchgate.net

In the context of indole synthesis, ionic liquids have been utilized as both solvents and catalysts. openmedicinalchemistryjournal.com Brønsted acidic ionic liquids, for example, have been employed to catalyze the Michael addition of indoles to electron-deficient olefins, leading to the formation of 3-substituted indoles. openmedicinalchemistryjournal.com These catalysts can often be reused multiple times without a significant loss of activity. openmedicinalchemistryjournal.com The use of ionic liquids can enhance reaction rates and, in some cases, influence the regioselectivity of reactions, such as the alkylation of the ambident indole anion. researchgate.net Furthermore, the synthesis of various indole derivatives, including α-indolylacrylates, has been successfully achieved using ionic liquid catalysts, offering a green and efficient approach. nih.gov Some ionic liquids are even derived from natural sources, such as those with indole-3-acetate (B1200044) anions, further contributing to the development of sustainable chemical processes. rsc.org

Solvent-Free and Water-Mediated Protocols

The development of solvent-free and water-mediated synthetic protocols for indole derivatives represents a significant step towards more environmentally benign chemical processes. nih.gov These methods often lead to simplified work-up procedures, reduced waste, and improved safety profiles.

Water, as a solvent, offers distinct advantages due to its non-toxic, non-flammable, and abundant nature. The Fischer indole synthesis, a cornerstone in indole chemistry, has been successfully adapted to aqueous conditions. For instance, novel SO3H-functionalized ionic liquids have been employed as catalysts for the one-pot Fischer indole synthesis in water, affording various indole derivatives in high yields (68–96%). rsc.org This system allows for the convenient separation of the product by filtration and regeneration of the dissolved catalyst. rsc.org Another green approach involves the use of orange juice as a natural and efficient catalyst for the Michael addition reaction of indoles with α,β-unsaturated ketones in water, yielding 3-(3-oxoalkyl) indoles. benthamdirect.com

Solvent-free reaction conditions have also been explored for the synthesis of indole derivatives. One notable example is the one-pot, three-component synthesis of 1-indolyl-3,5,8-substituted γ-carbolines. beilstein-journals.org By heating a neat mixture of 1-methyl-1H-indole-2-carbaldehyde, glycine (B1666218) methyl ester HCl salt, and DIPEA in a sealed tube at 120 °C, the desired γ-carboline was obtained in a 70% yield. beilstein-journals.org This solvent-free protocol highlights the potential for thermal activation to drive complex transformations without the need for a reaction medium. beilstein-journals.org

Table 1: Examples of Solvent-Free and Water-Mediated Synthesis of Indole Derivatives

| Reaction Type | Catalyst/Medium | Substrates | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Fischer Indole Synthesis | [(HSO3-p)2im][HSO4]/ H2O | Single-carbonyl ketones/aldehydes and cyclohexanediones | Indoles | 68-96 | rsc.org |

| Michael Addition | Orange Juice/Water | Indoles and α,β-unsaturated ketones | 3-(3-oxoalkyl) indoles | Not specified | benthamdirect.com |

| [3+3] Cycloaddition | Iodine/Acetonitrile-water | Indolyl alcohol and enaminones | γ-carbolines | Not specified | beilstein-journals.org |

| One-pot, three-component | Solvent-free, 120 °C | 1-methyl-1H-indole-2-carbaldehyde, glycine methyl ester HCl, DIPEA | γ-carboline | 70 | beilstein-journals.org |

Nanocatalysis and Green Catalysts

The application of nanocatalysts and other green catalysts in indole synthesis has gained considerable traction, offering advantages such as high catalytic activity, selectivity, and recyclability. rsc.org These catalysts often operate under mild reaction conditions, further contributing to the sustainability of the synthetic processes.

Magnetic nanoparticles (MNPs) have emerged as highly effective catalysts for the synthesis of various indole derivatives. researchgate.net Their magnetic nature allows for easy separation and recovery from the reaction mixture, making them particularly attractive for industrial applications. For example, silica-coated magnetic nanoparticles functionalized with L-cysteine have been used as a magnetically recoverable amino acid nanocatalyst. rsc.org Another example is the use of magnetic carbon nitride nanosheets functionalized with SbCl3@Fe3O4/g-C3N4 as a reusable catalyst for the synthesis of spiro[indole-quinazoline] derivatives in good to excellent yields. jsynthchem.com

In addition to nanocatalysts, other green catalysts have been successfully employed in indole synthesis. As mentioned previously, orange juice has been demonstrated to be a remarkable green catalyst for the Michael addition of indoles. benthamdirect.com Furthermore, molecular iodine has been utilized as an efficient and readily available catalyst for the synthesis of bis(indolyl)methanes from indoles and carbonyl compounds, with reactions proceeding rapidly in acetonitrile (B52724) or even water. beilstein-journals.org The use of such catalysts aligns with the principles of green chemistry by minimizing waste and avoiding hazardous substances. springernature.com

Table 2: Selected Green and Nanocatalysts in Indole Synthesis

| Catalyst | Reaction Type | Product Type | Key Advantages | Reference |

|---|---|---|---|---|

| L-cysteine immobilized on magnetic nanoparticles | Three-component reactions | 3-substituted indoles | Magnetically recoverable, reusable | rsc.org |

| SbCl3@Fe3O4/g-C3N4 magnetic nanosheets | One-pot multicomponent reaction | Spiro[indole-quinazoline] derivatives | High stability, excellent catalytic activity, reusable | jsynthchem.com |

| Orange Juice | Michael Addition | 3-(3-oxoalkyl) indoles | Natural, biodegradable, efficient | benthamdirect.com |

| Molecular Iodine | Condensation of indoles and aldehydes | Bis(indolyl)methanes | Readily available, efficient, mild conditions | beilstein-journals.org |

Multi-Component Reaction (MCR) Strategies for Indole Derivatives

Multi-component reactions (MCRs) have become a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. arkat-usa.orgrsc.org This approach offers significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity. arkat-usa.org Several MCR strategies have been developed for the synthesis of functionalized indole derivatives.

The Mannich reaction, a classic MCR, has been widely used to introduce substituents at the C3-position of the indole ring. arkat-usa.org This reaction involves the condensation of an indole, an aldehyde, and an amine to form a gramine (B1672134) derivative, which can serve as a versatile intermediate for further transformations. arkat-usa.org More recently, novel MCRs have been developed to access more complex indole-fused heterocycles. For instance, a unique MCR involving indole, formaldehyde, and amino hydrochloride has been reported for the modular assembly of indole-fused seven-membered heterocycles, such as oxadiazepines and thiadiazepines. rsc.org

Isocyanide-based MCRs, such as the Ugi reaction, have also been employed in the synthesis of indole-containing compounds. arkat-usa.org For example, an Ugi-Smiles reaction coupled with a Heck cyclization has been utilized to provide access to novel indole scaffolds. nih.gov These MCR strategies highlight the versatility of the indole nucleus as a building block for the rapid construction of diverse and potentially bioactive molecules.

Table 3: Overview of Multi-Component Reactions for Indole Derivatives

| MCR Type | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Mannich Reaction | Indole, Aldehyde, Amine | Gramine derivatives (3-aminomethylindoles) | C3-functionalization, versatile intermediate | arkat-usa.org |

| Indole-fused Heterocycle Synthesis | Indole, Formaldehyde, Amino hydrochloride | Indole-fused oxadiazepines/thiadiazepines | Modular assembly of seven-membered rings | rsc.org |

| Ugi-Smiles/Heck Cyclization | ortho-Iodonitrophenol, Isocyanide, other components | Indole scaffolds | Cascade reaction, access to novel scaffolds | nih.gov |

| Three-component domino reaction | Indole, Carbon disulfide, α-bromo propiophenones | 1,3-oxathiole–indole pair compounds | [3+2] heterocyclization | nih.gov |

Carbonylative Synthesis and Functionalization Approaches

Carbonylative reactions, which involve the introduction of a carbonyl group (CO) into an organic molecule, represent a powerful and versatile strategy for the synthesis and functionalization of indole derivatives. beilstein-journals.orgbeilstein-journals.org These methods often utilize transition-metal catalysts and can proceed via various mechanisms, including reductive cyclization, carbonylation of halides, and direct C-H carbonylation. beilstein-journals.orgnih.gov

The synthesis of the indole core itself can be achieved through carbonylative approaches. For example, metal-catalyzed reductive cyclization of 2-nitrostyrene derivatives using carbon monoxide as a reductant can yield indoles, although this method may require harsh conditions. beilstein-journals.orgnih.gov A more recent development involves the palladium-catalyzed carbonylative cyclization of 2-alkynylanilines and benzyl (B1604629) chlorides using benzene-1,3,5-triyl triformate (TFBen) as a CO source, which can be directed to form either indoles or 4H-benzo[d] beilstein-journals.orgnih.govoxazines by the choice of additive. acs.org

The functionalization of pre-existing indole scaffolds through carbonylation is also a well-established strategy. Direct C-H carbonylation at the C2 or C3 position of the indole ring allows for the introduction of carbonyl-containing substituents. For example, the regioselective Ru-catalyzed direct carbonylative arylation of indoles has been developed to synthesize indole-2-carbonyl derivatives. nih.gov Similarly, palladium-catalyzed C-H alkoxycarbonylation of indoles provides a straightforward route to indole-3-carboxylic esters. beilstein-journals.org

Table 4: Carbonylative Strategies for Indole Synthesis and Functionalization

| Reaction Type | Catalyst System | Substrates | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Reductive Cyclization | Fe(CO)5, Ru3(CO)12, or Rh6(CO)16 | 2-Nitrostyrene derivatives | Indoles | Utilizes CO as a reductant | beilstein-journals.orgnih.gov |

| Carbonylative Cyclization | Palladium/TFBen | 2-Alkynylanilines and benzyl chlorides | Indoles or 4H-benzo[d] beilstein-journals.orgnih.govoxazines | Additive-controlled divergent synthesis | acs.org |

| Direct C-H Carbonylative Arylation | Ruthenium catalyst | Indoles | Indole-2-carbonyl derivatives | Regioselective C2-functionalization | nih.gov |

| Direct C-H Alkoxycarbonylation | Palladium catalyst | Indoles | Indole-3-carboxylic esters | Direct introduction of an ester group at C3 | beilstein-journals.org |

Catalytic Strategies in Asymmetric and Regioselective Transformations of Indolylmethanols

Chiral Brønsted Acid Catalysis (e.g., Chiral Phosphoric Acids)

Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), are powerful organocatalysts for enantioselective transformations involving indolylmethanols. oaes.ccnih.gov CPAs operate by activating the indolylmethanol through protonation of the hydroxyl group, facilitating its elimination as a water molecule. This process generates a delocalized cation that can be described as a carbocation or a vinyliminium intermediate. oaepublish.comoaes.cc The chiral counter-anion (the phosphate) then forms a tight, hydrogen-bonded ion pair with the electrophilic intermediate, effectively controlling the stereochemical outcome of the subsequent nucleophilic attack. rsc.org

This strategy has been successfully applied to a variety of reactions. For instance, the direct enantioselective arylation of indolylmethanols can be achieved using electron-rich arenes as nucleophiles. nih.gov The CPA catalyst not only facilitates the in-situ generation of the reactive electrophile from the indolylmethanol but also dictates the face of the attack, leading to high enantioselectivity. nih.gov These protocols are efficient for constructing diverse hetero-triarylmethanes with high yields and excellent enantioselectivities. nih.gov Similarly, CPAs have been employed in cycloaddition reactions, such as the [4+3] cyclization of 4-indolylmethanols with quinone esters, to afford complex polycyclic systems with both central and axial chirality. researchgate.net The ability to use racemic indolyl alcohols in some of these transformations points to a dynamic kinetic resolution process, where the catalyst selectively converts one enantiomer of the substrate via the more favorable transition state. nih.gov

The substitution pattern on the indole (B1671886) ring, such as the presence of a 7-methoxy group, can influence reactivity through electronic effects, potentially stabilizing the cationic intermediate and affecting reaction rates and selectivity.

Table 1: CPA-Catalyzed Enantioselective 1,4-Arylation of 7-Indolylmethanols

| Entry | Indolylmethanol Substrate (R) | Nucleophile | Yield (%) | ee (%) | Reference |

| 1 | H | 2-Naphthol | 95 | 92 | nih.gov |

| 2 | 5-Me | 2-Naphthol | 97 | 94 | nih.gov |

| 3 | 5-Cl | 2-Naphthol | 92 | 90 | nih.gov |

| 4 | 6-Cl | 2-Naphthol | 93 | 91 | nih.gov |

| 5 | H | 1,3,5-Trimethoxybenzene | 94 | 93 | nih.gov |

Lewis Acid Catalysis in Indolylmethanol Reactions

Lewis acids are widely used to catalyze reactions of indolylmethanols by activating the hydroxyl group for substitution. A common Lewis acid, aluminum chloride (AlCl₃), has been shown to effectively catalyze the highly regioselective C3-alkylation of 2-indolylmethanols with enamides under mild conditions. nih.gov In this transformation, the Lewis acid coordinates to the hydroxyl group, promoting the formation of a carbocation intermediate, which is then attacked by the enamide nucleophile exclusively at the C3 position of the indole. This method provides a straightforward route to complex hybrid molecules containing both indole and enamide motifs in good to excellent yields. nih.gov

Furthermore, Lewis acids can be used in cooperative catalytic systems alongside organocatalysts to achieve high enantioselectivity. For example, an efficient system combining a biscinchona alkaloid organocatalyst and a Lewis acid was developed for the enantioselective α-alkylation of 2-oxindoles with (3-indolyl)(phenyl)methanols. nih.gov In this cooperative approach, the Lewis acid activates the indolylmethanol to generate the electrophile, while the chiral organocatalyst activates the 2-oxindole nucleophile and controls the stereochemistry of the C-C bond formation, affording the products in good yields and high enantioselectivities. nih.gov The choice of metal in the Lewis acid can be critical and can even be used to reverse the enantioselectivity of a reaction when using the same chiral source. nih.gov

Table 2: Lewis Acid (AlCl₃) Catalyzed Regioselective Reaction of 2-Indolylmethanols with Cyclic Enamides

| Entry | 2-Indolylmethanol Substrate | Cyclic Enamide Substrate | Yield (%) | Reference |

| 1 | Di(phenyl) | 1-methyl-3,4-dihydropyridin-2(1H)-one | 98 | nih.gov |

| 2 | Di(p-tolyl) | 1-methyl-3,4-dihydropyridin-2(1H)-one | 95 | nih.gov |

| 3 | Di(p-chlorophenyl) | 1-methyl-3,4-dihydropyridin-2(1H)-one | 92 | nih.gov |

| 4 | Di(phenyl) | 1-benzyl-3,4-dihydropyridin-2(1H)-one | 96 | nih.gov |

| 5 | Di(phenyl) | 1-methyl-azepan-2-one derivative | 85 | nih.gov |

Organocatalytic Asymmetric Synthesis

Organocatalytic asymmetric synthesis, a field that extends beyond just Brønsted acids, has established indolylmethanols as key building blocks for constructing chiral indole-based heterocycles. oaes.ccnih.gov These reactions leverage the unique reactivity of indolylmethanols, which can act as versatile three-carbon synthons for various cycloaddition and substitution reactions. oaes.ccnih.gov

Under organocatalytic conditions, 2-indolylmethanols can generate electrophilic intermediates that undergo C3-substitution or participate in (3+n) cycloadditions. oaes.cc However, they can also exhibit C3-nucleophilicity in certain contexts, enabling catalytic asymmetric (4+3) and (3+3) cycloadditions. oaes.cc For instance, List and coworkers developed a highly acidic and confined imidodiphosphorimidate organocatalyst for the asymmetric (4+3) cycloaddition of dialkyl-substituted 2-indolylmethanols with a dienolsilane. This reaction overcame the challenge of using less stabilized dialkyl-substituted substrates, affording novel bicyclic indole derivatives in high yields with excellent enantioselectivities. oaes.cc

These strategies have led to the synthesis of a wide array of indole-based chiral heterocycles, from five- to seven-membered rings and even axially chiral scaffolds, demonstrating the power of designing specific platform molecules and their corresponding organocatalytic reactions. nih.govoaepublish.com

Table 3: Organocatalytic Asymmetric (3+3) Cycloaddition of 2-Indolylmethanols with Nitrones

| Entry | 2-Indolylmethanol Substrate | Nitrone Substrate | Yield (%) | ee (%) | Reference |

| 1 | Di(phenyl) | C-phenyl, N-methyl | 95 | 94 | researchgate.net |

| 2 | Di(p-tolyl) | C-phenyl, N-methyl | 96 | 95 | researchgate.net |

| 3 | Di(p-fluorophenyl) | C-phenyl, N-methyl | 92 | 93 | researchgate.net |

| 4 | Di(phenyl) | C-(2-naphthyl), N-methyl | 98 | 94 | researchgate.net |

| 5 | Di(phenyl) | C-thienyl, N-methyl | 85 | 90 | researchgate.net |

Transition Metal-Catalyzed Processes (e.g., Iridium, Palladium, Gold)

Transition metals offer a powerful and diverse toolkit for the functionalization of indoles and their derivatives, often through C-H activation or cross-coupling pathways. rsc.orgnih.gov

Iridium (Ir): Iridium catalysts are particularly effective for enantioselective allylic substitutions. An intermolecular C2-allylation of 3-substituted indoles has been developed using a chiral Iridium-(P, olefin) complex in conjunction with a Lewis acid cocatalyst. nih.gov This directing-group-free method provides C2-allylated products in high yields and enantioselectivities with excellent regiocontrol. nih.gov DFT calculations suggest the reaction proceeds via a direct C2-allylation rather than a C3-allylation followed by migration. nih.gov Such methodologies are valuable for installing functional groups at the typically less reactive C2 position.

Palladium (Pd): Palladium catalysis is a cornerstone of cross-coupling chemistry. The general catalytic cycle involves oxidative addition of Pd(0) to an organic halide, transmetalation with an organometallic reagent, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. youtube.comyoutube.com In indole chemistry, palladium catalysis has been used for intermolecular C-H amidation and, more recently, for complex dearomative arylations. sciengine.comnih.gov A palladium-catalyzed three-component reaction of indoles, diazonium salts, and boronic acids enables the construction of 2,3-diarylated indolines with two new stereocenters, effectively converting the planar indole into a 3D structure with high stereocontrol. nih.gov

Gold (Au): Gold catalysts, typically Au(I) or Au(III), are known for their strong π-philicity, making them excellent for activating alkynes, allenes, and alkenes toward nucleophilic attack. acs.orgbeilstein-journals.org In the context of indole chemistry, gold catalysis has been used for intramolecular hydroarylation of allenes tethered to the indole ring, affording tetrahydrocarbazoles in good yields. acs.org Another application involves the intramolecular cyclization of 3-alkynyl-indoles, which can proceed through a cascade of cyclization, fragmentation, and elimination to yield highly functionalized 3-allenylindoles. acs.org These reactions showcase gold's ability to orchestrate complex rearrangements and construct unique molecular architectures.

Table 4: Transition Metal-Catalyzed Asymmetric Functionalization of Indole Derivatives

| Catalyst System | Reaction Type | Substrate | Yield (%) | ee (%) | Reference |

| Ir-(P, olefin)/Mg(ClO₄)₂ | C2-Allylation | 3-Methylindole | 95 | 97 | nih.gov |

| Pd(OAc)₂/Chiral Ligand | Dearomative Diarylation | N-Boc-Indole | 85 | 96 | nih.gov |

| Au(I)/Chiral Ligand | Hydroarylation of Allene | 2-Allenylindole | 78 | 85 | acs.org |

Supramolecular Catalysis in Indolylmethanol Transformations

Inspired by the precise molecular recognition and transition state stabilization observed in enzymes, supramolecular catalysis utilizes non-covalent interactions within a host-guest complex to control reactivity and selectivity. wikipedia.org This strategy involves encapsulating substrates within the cavity of a larger host molecule, such as a self-assembled molecular capsule or a functionalized cyclodextrin. wikipedia.orgmdpi.com

The confined environment of the supramolecular host can dramatically accelerate reactions by increasing the effective concentration of reactants and pre-organizing them for reaction. mdpi.com Furthermore, if the host is chiral, it can induce high levels of enantioselectivity by differentiating between diastereomeric transition states. For example, a self-assembled, chiral M₄L₆ cage has been shown to catalyze reactions with high enantioselectivity by creating a chiral microenvironment around the encapsulated substrate. mdpi.com Such systems have been used for epoxidations and acyl-transfer reactions, achieving excellent ee values. mdpi.com

While specific examples using (7-methoxy-1H-indol-2-yl)methanol in supramolecular systems are not yet prevalent, the principles are broadly applicable. An indolylmethanol derivative could be encapsulated within a chiral host, which would then mediate its reaction with a nucleophile. The host's cavity would shield one face of the reactive intermediate generated from the indolylmethanol, allowing the nucleophile to attack only from the exposed face, thereby achieving a highly enantioselective transformation. The development of water-soluble hosts further expands the potential of this methodology for green chemistry. exlibrisgroup.com

Table 5: Examples of Enantioselective Supramolecular Catalysis

| Catalyst/Host | Reaction Type | Substrate | ee (%) | Reference |

| Chiral Pd Nanocage | Diels-Alder | Acrolein / Cyclopentadiene | 96 | mdpi.com |

| Chiral Mn(salen) in Cage | Epoxidation | 2,2-dimethyl-2H-chromene | 96 | mdpi.com |

| Chiral M₄L₆ Cage | Acyl-Transfer | 1-Phenylethanol | 96 | mdpi.com |

| Functionalized Cyclodextrin | Transacylation | Amino acid ester | High | wikipedia.org |

Computational Chemistry and Theoretical Characterization of 7 Methoxy 1h Indol 2 Yl Methanol Systems

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of complex organic reactions involving indole (B1671886) derivatives. niscpr.res.in By mapping the potential energy surface, researchers can identify transition states, intermediates, and determine activation energy barriers, offering deep insights into reaction feasibility and pathways. mdpi.com For (7-methoxy-1H-indol-2-yl)methanol, DFT studies can predict how the substituents influence its reactivity in hallmark indole reactions.

One of the most studied reactions of indoles is the Friedel-Crafts alkylation, which typically occurs at the electron-rich C3 position. DFT calculations on related systems have shown that this reaction can proceed through a two-step mechanism involving the formation of a Wheland intermediate, followed by re-aromatization. nih.gov The presence of the 7-methoxy group, an electron-donating group (EDG), is expected to increase the electron density of the benzene (B151609) portion of the indole ring, potentially influencing the stability of intermediates. The 2-hydroxymethyl group, while not directly attached to the pyrrole (B145914) double bond, can influence the electronic environment and participate in hydrogen bonding with reactants or catalysts.

In cycloaddition reactions, another important class of indole transformations, the substituents play a critical role. For instance, in [3+2] cycloadditions between nitrilimines and ethene, DFT calculations have shown low activation barriers and high exothermicity. researchgate.net For a substituted indole like this compound, the electron-donating 7-methoxy group would enhance the Highest Occupied Molecular Orbital (HOMO) energy, making it a more effective nucleophile in reactions with electron-poor species. DFT can precisely quantify these substituent effects on the frontier molecular orbitals (FMOs) and predict the reaction's kinetic and thermodynamic favorability. researchgate.net

Theoretical investigations into the mechanism of palladium-catalyzed reactions, such as methoxycarbonylation, reveal intricate details of ligand coordination, insertion steps, and reductive elimination. mdpi.com For a substrate like this compound, DFT could model how the methoxy (B1213986) and hydroxymethyl groups interact with the metal center, potentially altering the reaction mechanism or selectivity compared to unsubstituted indole.

Elucidation of Regioselectivity and Enantioselectivity Origins

The substitution pattern on the indole ring is a primary determinant of regioselectivity in electrophilic aromatic substitution (SEAr) and other reactions. While the C3 position is generally the most nucleophilic site in unsubstituted indole, substituents can alter this preference. beilstein-journals.org Computational studies on 4-substituted indoles have shown that cyclization reactions can be directed to the C3 position. nih.gov However, studies on 6,7-indolynes revealed that an electron-donating group at the 7-position, such as a methoxy group, can reverse the expected regioselectivity in cycloaddition reactions. nih.govnih.gov This is attributed to the polarization of the aryne, making the C6 position more electrophilic. nih.gov For this compound, this suggests that in certain reactions, attack at positions other than C3 might be favored due to the strong electronic influence of the 7-methoxy group.

The origin of enantioselectivity in catalyzed reactions of indoles is another area where computational studies provide crucial insights. The enantioselectivity in organocatalyzed Friedel-Crafts reactions, for example, is often governed by subtle non-covalent interactions between the substrate, electrophile, and the chiral catalyst. nih.gov DFT and QM/MM (Quantum Mechanics/Molecular Mechanics) calculations can model the transition states for the formation of both enantiomers, and the calculated energy difference (ΔΔG‡) can predict the enantiomeric excess (ee). These studies reveal that factors like steric hindrance, hydrogen bonding, and the specific conformation of the reactants within the catalyst's chiral pocket are decisive. nih.gov In the context of this compound, the hydroxymethyl group at C2 could play a significant role in stereodifferentiation through hydrogen bonding with a chiral catalyst, a factor that can be explicitly modeled.

Below is a table summarizing theoretical findings on the factors influencing selectivity in indole reactions, which can be extrapolated to this compound.

Table 1: Theoretical Analysis of Selectivity in Indole Reactions

| Reaction Type | Influencing Factors (from Computational Studies) | Predicted Impact on this compound |

|---|---|---|

| Friedel-Crafts Alkylation | Catalyst-substrate H-bonding, Steric interactions within the catalyst pocket. nih.gov | The 2-CH₂OH group can act as a hydrogen-bond donor, potentially enhancing interaction with the catalyst and influencing the enantiomeric outcome. |

| [4+3] Cycloaddition | Dispersive interactions, Concerted protonation and C-C bond formation. beilstein-journals.org | The 7-OCH₃ group increases electron density, potentially accelerating the reaction and influencing the regiochemical pathway. |

| Diels-Alder with Indolynes | Polarization of the aryne triple bond, Electrophilic substitution character. nih.gov | The 7-OCH₃ group is predicted to strongly polarize the C6-C7 bond, favoring contrasteric products where the substituent avoids the more electrophilic C6. |

| Iridium-Catalyzed Borylation | N-H direction of the catalyst to the C7 position. msu.edu | The pre-existing 7-OCH₃ group would block C7 borylation, but the directing effect of the N-H is a key mechanistic insight for other positions. |

Steric and Electronic Factor Analysis in Indole Reactivity

The reactivity of the indole scaffold is a delicate interplay of steric and electronic effects imparted by its substituents. Computational methods allow for the dissection of these contributions. Energy decomposition analysis (EDA), for instance, can partition the interaction energy between reactants into electrostatic, orbital (electronic), and steric components. nih.gov

Electronic Factors: The 7-methoxy group on this compound is a strong σ-withdrawing but π-donating group. Its primary electronic influence on the indole ring is through π-donation (a resonance effect), which increases the electron density of the aromatic system, particularly at the ortho and para positions relative to the substituent. This enhanced nucleophilicity makes the indole core more reactive towards electrophiles. DFT calculations quantify this through metrics like Natural Bond Orbital (NBO) charges and Frontier Molecular Orbital (FMO) energies. The HOMO is raised in energy, signaling greater reactivity in reactions controlled by the HOMO-LUMO gap. researchgate.net The 2-hydroxymethyl group is primarily a weak inductively withdrawing group but can also participate in resonance, albeit to a lesser extent.

Steric Factors: Steric hindrance can play a decisive role in determining the outcome of a reaction, especially in controlling regioselectivity. nih.gov For this compound, the 7-methoxy group poses steric bulk on one side of the pyrrole ring's nitrogen. This can influence the approach of reagents, particularly in reactions involving the N-H bond or the adjacent C7 position. Similarly, the 2-hydroxymethyl group occupies the space near the C3 position, potentially hindering the approach of bulky electrophiles to this typically reactive site and favoring attack at other positions like C4 or C6. Computational steric maps, such as those derived from the percentage of buried volume (%VBur), can visually and quantitatively represent the steric profile of the molecule and its transition states. nih.gov

Conformational Analysis and Molecular Dynamics Simulations of Indole Scaffolds

The biological activity and reactivity of molecules are often dictated by their three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the accessible shapes of a molecule like this compound.

Conformational studies on 2,7-disubstituted indoles have revealed that the orientation of the substituents is not random. researchgate.netrsc.org For example, NMR studies on indoles with amide groups at C2 and C7 showed a preference for an anti-anti orientation of the substituents in solution. However, upon binding to anions, the conformation can switch to a syn-syn arrangement. rsc.org This highlights that the preferred conformation of this compound is likely dependent on its environment (e.g., solvent, presence of binding partners). The relative orientation of the 7-methoxy and 2-hydroxymethyl groups will be governed by a balance of steric repulsion and potential intramolecular hydrogen bonding between the methoxy oxygen and the hydroxyl proton.

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule over time, revealing fluctuations and conformational transitions. mdpi.com For this compound, an MD simulation would show the rotational freedom of the hydroxymethyl group and the methoxy group's methyl rotor. When docked into a biological target like a receptor or enzyme, MD simulations can assess the stability of the binding pose and identify key interactions that stabilize the complex. rsc.org Studies on other indole derivatives have shown that stable binding within a protein pocket is crucial for biological activity. mdpi.com

Table 2: Potential Conformations of this compound

| Conformer | Description | Key Feature | Predicted Stability |

|---|---|---|---|

| Anti | The C2-CH₂OH and C7-OCH₃ groups are oriented away from each other. | Minimizes steric clash between the two substituents. | Likely to be a low-energy conformer in non-polar solvents. |

| Syn (H-bonded) | The C2-CH₂OH group rotates to form an intramolecular hydrogen bond between the hydroxyl hydrogen and the methoxy oxygen. | Intramolecular O-H···O hydrogen bond. | Potentially the global minimum energy conformer, especially in the gas phase or non-polar solvents. |

| Syn (Non-H-bonded) | The substituents are on the same side of the indole plane but not in a hydrogen-bonding orientation. | Steric repulsion between substituents. | Likely to be a higher-energy conformer. |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the identification and structural elucidation of novel compounds. DFT calculations are routinely used to predict NMR chemical shifts (¹H and ¹³C), as well as vibrational frequencies (FT-IR and Raman). researchgate.netnih.gov

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate NMR shielding tensors, which are then converted to chemical shifts. nih.gov For this compound, such calculations would predict the chemical shifts for all proton and carbon atoms. The accuracy of these predictions is generally high, with calculated values often falling within a small deviation of experimental results, which helps in assigning complex spectra. nih.govnih.gov

Vibrational Spectra: DFT calculations can also compute the vibrational frequencies and intensities of a molecule. researchgate.net These theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations, so they are typically scaled by an empirical factor to improve agreement with experimental FT-IR or Raman spectra. nih.gov The predicted spectrum can confirm the presence of key functional groups, such as the O-H stretch of the alcohol, the N-H stretch of the indole, and the C-O stretches of the methoxy and alcohol groups. Comparing the calculated spectrum of this compound with experimental data for related methoxyindoles can validate the accuracy of the computational model. researchgate.netacs.org

The table below presents a hypothetical comparison of predicted spectroscopic data for this compound, based on typical results from DFT calculations on similar indole derivatives. researchgate.netmdpi.com

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

| Data Type | Predicted Value (Illustrative) | Corresponding Functional Group/Atom |

|---|---|---|

| ¹H NMR (δ, ppm) | ~3.9 | -OCH₃ |

| ~4.8 | -CH₂OH | |

| ~6.4 | H3 | |

| ~6.6 | H6 | |

| ~7.0 | H5 | |

| ~7.2 | H4 | |

| ~8.6 | N-H | |

| ¹³C NMR (δ, ppm) | ~55 | -OCH₃ |

| ~60 | -CH₂OH | |

| ~100 | C3 | |

| ~105 | C6 | |

| ~115 | C4 | |

| ~120 | C5 | |

| ~128 | C3a | |

| ~130 | C7a | |

| ~140 | C2 | |

| ~145 | C7 | |

| FT-IR (ν, cm⁻¹) | ~3450 | N-H stretch |

| ~3400 | O-H stretch (alcohol) | |

| ~2930 | C-H stretch (methyl) | |

| ~1260 | C-O stretch (aryl ether) | |

| ~1050 | C-O stretch (primary alcohol) |

Strategic Applications of 7 Methoxy 1h Indol 2 Yl Methanol As a Core Synthetic Building Block

Precursor for Advanced Indole-Fused Polycyclic Frameworks

(7-methoxy-1H-indol-2-yl)methanol serves as a valuable precursor for the synthesis of intricate indole-fused polycyclic frameworks. These complex structures are often the core of biologically active natural products. nih.govrsc.org The methoxy (B1213986) group at the 7-position can direct cyclization reactions and influence the electronic properties of the indole (B1671886) ring, facilitating the construction of additional fused rings.

One notable application is in the synthesis of pyrazino[1,2-a]indol-4-ones. The synthesis of these compounds can be achieved through a sequential reaction involving indole-2-ylmethyl acetates and α-amino acids. nih.gov This process proceeds through an in situ generation of a reactive 2-alkylideneindolenine intermediate, followed by a Michael-type addition and subsequent intramolecular cyclization to yield the desired polycyclic system. nih.gov The presence of the methoxy group can modulate the reactivity of the indole nucleus, impacting reaction yields and stereoselectivity.

Role in the Enantioselective Construction of Chiral Indole Derivatives

The development of methods for the enantioselective synthesis of chiral indole derivatives is of significant interest due to the stereospecific interactions of such molecules with biological targets. rsc.orgnih.gov this compound and its derivatives can be employed in asymmetric reactions to generate chiral centers with high enantiomeric excess.

For instance, in the enantioselective total synthesis of (−)-debromoflustramine B, a complex alkaloid, a chiral silylalkyne is reacted with an N-benzyl-ortho-iodoaniline derivative in a palladium-mediated Larock indole synthesis. rsc.orgnih.gov While this specific example does not directly start from this compound, the principles of using functionalized indoles to control stereochemistry are transferable. The methoxy group can influence the binding of chiral catalysts or auxiliaries, thereby directing the stereochemical outcome of the reaction.

Intermediate for the Synthesis of Methoxy-Activated Indole Derivatives with Modulated Reactivity

The methoxy group in this compound acts as an activating group, enhancing the electron-donating nature of the indole ring system. chim.it This heightened reactivity can be strategically harnessed to synthesize a variety of functionalized indole derivatives with modulated chemical properties. The position of the methoxy group is crucial in directing electrophilic substitution reactions and other transformations.

The synthesis of methoxy-activated indoles often utilizes classical methods like the Fischer, Bischler, and Hemetsberger indole syntheses, starting from appropriately substituted anilines and other precursors. chim.it The presence of the methoxy group can lead to regiochemical control in subsequent functionalization steps, such as halogenation and oxidation. chim.it This allows for the precise installation of other functional groups, leading to a diverse library of indole derivatives.

| Reaction Type | Reagents | Product Type | Reference |

| Fischer Indole Synthesis | Methoxy-substituted phenylhydrazine, Ketone/Aldehyde | Methoxyindole | chim.it |

| Bischler Indole Synthesis | Methoxy-substituted aniline, α-haloketone | Methoxyindole | chim.it |

| Hemetsberger Indole Synthesis | Methoxy-substituted azidocinnamate | Methoxyindole ester | chim.it |

| Halogenation | N-Halosuccinimide | Halogenated methoxyindole | chim.it |

| Dakin Oxidation | Hydrogen peroxide, Base | Hydroxylated methoxyindole | chim.it |

Utility in the Total Synthesis of Complex Natural Products and Analogues

The indole scaffold is a cornerstone of numerous complex natural products, many of which possess significant biological activity. nih.govrsc.org this compound is a key intermediate in the total synthesis of several of these intricate molecules and their analogues. The Fischer indole synthesis, in particular, has been widely applied to construct the indole core of many natural products. rsc.orgsemanticscholar.org

A notable example is the synthesis of seco-duocarmycin SA, a potent cytotoxic agent. The synthesis commences with the diazotization of 2-methoxy-4-nitroaniline, which is then converted to a hydrazone. semanticscholar.org A subsequent Fischer indole synthesis reaction yields methyl 7-methoxy-5-nitro-1H-indole-2-carboxylate, a direct precursor that can be elaborated into seco-duocarmycin SA. semanticscholar.org This highlights the critical role of the methoxy-substituted indole core in accessing these complex and medicinally relevant compounds.

Development of Functionalized Indole Derivatives for Diverse Chemical Applications

The versatile reactivity of this compound allows for its conversion into a wide range of functionalized indole derivatives with applications spanning various areas of chemistry. The hydroxylmethyl group at the 2-position is a key functional handle that can be readily transformed into other groups.

For example, (1H-indol-2-yl)methanol can be used as a reactant for the synthesis of oxazino[4,3-a]indoles and 2-arylsulfonylmethyl-3-piperazinylmethylindole derivatives, which have been investigated as 5-HT6 receptor ligands. sigmaaldrich.com Furthermore, it serves as a starting material for the synthesis of azido- and isothiocyanato-substituted indoles, which have shown potential as melatoninergic agents. sigmaaldrich.com The ability to introduce diverse functionalities onto the methoxy-activated indole core opens up avenues for the development of novel compounds with tailored properties for applications in medicinal chemistry, materials science, and beyond.

| Starting Material | Reaction | Product | Potential Application | Reference |

| (1H-indol-2-yl)methanol | Cyclization | Oxazino[4,3-a]indoles | 5-HT6 receptor ligands | sigmaaldrich.com |

| (1H-indol-2-yl)methanol | Multi-step synthesis | 2-Arylsulfonylmethyl-3-piperazinylmethylindoles | 5-HT6 receptor ligands | sigmaaldrich.com |

| (1H-indol-2-yl)methanol | Substitution reactions | Azido- and isothiocyanato-substituted indoles | Melatoninergic agents | sigmaaldrich.com |

常见问题

Q. What synthetic routes are available for (7-methoxy-1H-indol-2-yl)methanol, and how are intermediates characterized?

A common method involves NaBH₄ reduction of a formyl precursor (e.g., 7-methoxy-1H-indole-2-carbaldehyde) in methanol under inert conditions . Key intermediates are validated via ¹H/¹³C-NMR (e.g., methoxy singlet at δ 3.8–4.0 ppm, indole NH at δ 10–12 ppm) and HR-ESI-MS (expected [M+H]⁺ for C₁₀H₁₁NO₂: 177.0790). For analogs like (4-methoxy-1H-indol-3-yl)methanol, yields range from 60–75% after flash column purification (hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- ¹H-NMR : Methoxy protons (δ 3.8–4.0 ppm), indole NH (broad δ 10–12 ppm), and benzylic CH₂OH (δ 4.5–5.0 ppm).

- ¹³C-NMR : Methoxy carbon (δ 55–56 ppm), indole C2 (δ 110–115 ppm), and hydroxymethyl carbon (δ 60–65 ppm) .

- X-ray crystallography : For unambiguous confirmation, single crystals grown via slow methanol evaporation reveal bond lengths (e.g., C-O: 1.42 Å) and dihedral angles (e.g., methoxy group orientation: 5–10° from indole plane) .

Q. What are the primary research applications of this compound?

It serves as a precursor for bioactive indole derivatives , such as enzyme inhibitors (e.g., 1-deoxy-D-xylulose-5-phosphate synthase) or anticancer agents. Functionalization at the hydroxymethyl group (e.g., esterification, oxidation) enhances bioactivity .

Advanced Research Questions

Q. How can conflicting spectral data during synthesis be resolved?

Discrepancies in NMR shifts (e.g., unexpected splitting of methoxy signals) may arise from residual solvents or tautomerism . Strategies:

Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?

- Molecular electrostatic potential (MEP) maps identify electron-rich sites (e.g., indole C3 for electrophilic attacks).

- Fukui indices (calculated via Gaussian 16) highlight nucleophilic centers (e.g., hydroxymethyl oxygen) .

- Solvent effects (e.g., methanol vs. DMF) are modeled using PCM (Polarizable Continuum Model) .

Q. How to optimize crystallization for X-ray analysis?

Q. What strategies improve yield in large-scale synthesis?

Q. How to assess the compound’s stability under varying pH conditions?

Q. What structural modifications enhance biological activity?

Q. How to address low solubility in aqueous buffers?

- Co-solvent systems : Use DMSO/PBS (≤10% v/v) for in vitro assays.

- Prodrug design : Convert hydroxymethyl to phosphate ester (solubility ↑ 20-fold) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。